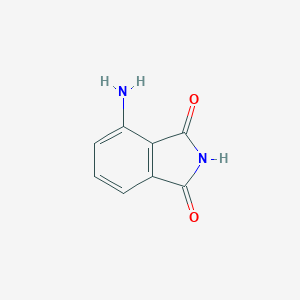

3-Aminophthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBONCZDJQXPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062486 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2518-24-3 | |

| Record name | 3-Aminophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2518-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002518243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminophthalimide: A Technical Guide for Researchers

CAS Number: 2518-24-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core properties, synthesis, and applications of 3-Aminophthalimide.

Core Physicochemical Properties

This compound is a versatile organic compound with notable fluorescent and chemiluminescent properties. Its fundamental characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2518-24-3 | [1][2] |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Melting Point | 271 °C | [1] |

| Boiling Point | Data not readily available | |

| Appearance | Yellow crystalline solid | [3] |

| UV-Vis Absorption (λmax) | 320–350 nm (in acidic media) | [1] |

| Fluorescence Emission (λmax) | 420–450 nm (in acetonitrile, λex = 340 nm). The emission is highly solvent-dependent. | [1][4] |

Solubility Data

Based on information regarding its synthesis and use, the solubility of this compound can be inferred for several common laboratory solvents.

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [5][6] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [7] |

| Water | Sparingly soluble | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 3-Nitrophthalimide. A general experimental protocol is provided below.

Experimental Protocol: Reduction of 3-Nitrophthalimide

Materials:

-

3-Nitrophthalimide

-

Raney Nickel or 10% Palladium on Carbon (Pd/C)

-

Dimethylformamide (DMF) or Methanol

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-Nitrophthalimide in an appropriate solvent such as dimethylformamide (DMF) or a mixture of DMF and methanol.[3]

-

Carefully add the catalyst (e.g., wet Raney Nickel or 10% Pd/C) to the solution. The catalyst loading is typically 5-10% w/w.[1]

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20-60 psi).[3]

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C).[3] The reaction is often exothermic initially.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture while hot to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[3]

-

To the resulting residue, add water and stir to precipitate the product.[3]

-

Isolate the yellow crystalline solid of this compound by filtration, wash with water, and dry under vacuum.

-

The purity of the product can be assessed by melting point analysis and high-performance liquid chromatography (HPLC). The expected melting point is around 271 °C.[1]

Caption: Synthesis workflow of this compound.

Applications in Chemiluminescence and Fluorescence-Based Cellular Assays

This compound serves as a stable, pro-chemiluminescent label that can be converted to luminol, a well-known chemiluminescent agent.[8][9] This property, combined with its inherent fluorescence, makes it a valuable tool for dual-modality cellular assays.[8]

Experimental Protocol: Chemiluminescent Detection using this compound-Labeled Probes

This protocol outlines a general procedure for detecting a target molecule using a this compound labeled probe in a cellular context.

Materials:

-

Cells of interest

-

This compound labeled probe (e.g., antibody, small molecule)

-

Hydrazine solution

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Catalyst (e.g., horseradish peroxidase (HRP))

-

Luminometer or CCD-based imaging system

-

Appropriate buffers

Procedure:

-

Labeling: Conjugate the this compound derivative to the desired probe molecule (e.g., an antibody) through a suitable linker. This typically involves reacting an activated form of this compound with a functional group on the probe.

-

Cellular Incubation: Incubate the cells with the this compound-labeled probe under conditions that allow for specific binding to the target molecule.

-

Washing: Wash the cells thoroughly with an appropriate buffer to remove any unbound probe.

-

Conversion to Luminol: Treat the cells with a hydrazine solution to convert the this compound label into luminol.[8]

-

Chemiluminescence Reaction: Initiate the chemiluminescent reaction by adding a solution containing an oxidizing agent (e.g., hydrogen peroxide) and a catalyst (e.g., HRP).[2]

-

Detection: Immediately measure the light emission using a luminometer or capture the image using a CCD-based imaging system. The intensity of the light is proportional to the amount of labeled probe bound to the target.

Caption: Cellular assay workflow using this compound.

Fluorescent Labeling and Imaging

The inherent fluorescence of this compound and its derivatives allows for their use as fluorescent probes in various biological applications. The amino group provides a convenient handle for conjugation to biomolecules.

General Considerations for Fluorescent Labeling:

-

Activation: The amino group of this compound can be derivatized to create a reactive moiety (e.g., an isothiocyanate or succinimidyl ester) for conjugation to primary amines on target proteins or other biomolecules.

-

Conjugation: The activated this compound derivative is then reacted with the target molecule in a suitable buffer, typically at a slightly alkaline pH to ensure the deprotonation of primary amines.

-

Purification: After the labeling reaction, it is crucial to remove the unconjugated dye from the labeled biomolecule. This is commonly achieved through size-exclusion chromatography or dialysis.

-

Imaging: The fluorescently labeled probe can then be used for various imaging applications, such as fluorescence microscopy, to visualize the localization and dynamics of the target molecule within cells or tissues.

The fluorescence of this compound is sensitive to the polarity of its environment, which can be exploited to probe changes in the local environment of the labeled molecule.[4] An increase in solvent polarity generally leads to a red-shift (bathochromic shift) in the emission spectrum.[1]

References

- 1. This compound | 2518-24-3 | Benchchem [benchchem.com]

- 2. goldbio.com [goldbio.com]

- 3. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. The use of this compound as a pro-chemiluminescent label in chemiluminescence and fluorescence-based cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciexplore.ir [sciexplore.ir]

The Genesis of a Fluorophore: An In-depth Technical Guide to the Discovery and Historical Context of 3-Aminophthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalimide, a heterocyclic compound, holds a significant position in the landscape of organic chemistry and molecular sciences. While often historically linked to the well-known chemiluminescent compound luminol, this compound possesses its own unique and noteworthy history as a crucial intermediate in the synthesis of dyes and as a foundational scaffold in the development of fluorescent probes and pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental protocols associated with this compound, offering valuable insights for researchers and professionals in the field.

The story of this compound is intrinsically connected to the broader development of phthalimide chemistry, which began in the late 19th century. Phthalimide itself was first prepared in 1887 by the German chemist Siegmund Gabriel, who developed the Gabriel synthesis for the preparation of primary amines. This pioneering work laid the groundwork for the exploration of a vast array of phthalimide derivatives, including this compound, in the decades that followed. The initial impetus for the investigation of such compounds was often driven by the burgeoning synthetic dye industry of the early 20th century, which sought novel chromophores with vibrant colors and strong dyeing properties.

Discovery and Historical Context

While pinpointing the exact moment of the first synthesis of this compound can be challenging, early 20th-century chemical literature provides crucial insights. A significant early method for the synthesis of aminophthalimides was documented in the Journal of the American Chemical Society in 1908.[1] This period was characterized by a fervent exploration of aromatic compounds and their derivatives, largely fueled by the demand for new synthetic dyes to supplant expensive and often less stable natural colorants.

The primary route to this compound in these early investigations, and a method that remains relevant today, is the reduction of 3-nitrophthalimide. This process involves the initial nitration of phthalic anhydride or phthalimide, followed by a reduction of the nitro group to an amine. The scientific community at the time was deeply engaged in understanding the influence of substituent groups on the color and properties of aromatic molecules, making the synthesis of compounds like this compound a logical step in the systematic exploration of dye chemistry.

Physicochemical Properties and Spectroscopic Data

This compound is a yellow crystalline solid with distinct photophysical properties that have made it a valuable tool in modern research. Its fluorescence is particularly noteworthy and is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This property makes it and its derivatives excellent candidates for use as fluorescent probes to study local polarity in complex systems like biological membranes.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂O₂ | [2][3] |

| Molecular Weight | 162.15 g/mol | [2][3][4] |

| CAS Number | 2518-24-3 | [2][3][4] |

| Melting Point | 256.8–257.4 °C | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in methanol | [5] |

Spectroscopic Data:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations for the primary amine and the imide, C=O stretching for the carbonyl groups of the imide ring, and C-N stretching vibrations. The combined use of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.[6]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The ¹H NMR spectrum shows distinct signals for the aromatic protons and the protons of the amine and imide groups. The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the aromatic ring and the carbonyl groups.

-

Fluorescence Spectroscopy: this compound exhibits fluorescence, and its emission spectrum is sensitive to the polarity of the solvent.[4][7] An increase in solvent polarity generally leads to a bathochromic (red) shift in the fluorescence spectrum, indicating that the excited state is more polar than the ground state.[4] This solvatochromic behavior is a key feature exploited in its application as a fluorescent probe.

Experimental Protocols

The synthesis of this compound has been approached through various methods over the years. Below are detailed protocols for a historical and a more contemporary synthesis.

Historical Synthesis: Reduction of 3-Nitrophthalimide

This protocol is based on the foundational methods developed in the early 20th century, primarily involving the reduction of a nitro-substituted phthalimide.

Step 1: Nitration of Phthalic Anhydride

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place concentrated sulfuric acid.

-

Addition of Phthalic Anhydride: Slowly add phthalic anhydride to the sulfuric acid with constant stirring, ensuring it dissolves completely.

-

Nitration: Cool the mixture in an ice bath. Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) from the dropping funnel while maintaining a low temperature.

-

Reaction Completion and Isolation: After the addition is complete, allow the reaction to proceed at room temperature for a specified time. Pour the reaction mixture onto crushed ice to precipitate the 3-nitrophthalic acid.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 3-nitrophthalic acid.

-

Conversion to 3-Nitrophthalimide: Heat the 3-nitrophthalic acid with urea or treat it with ammonia to form 3-nitrophthalimide.

Step 2: Reduction of 3-Nitrophthalimide to this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-nitrophthalimide in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and an alcohol like methanol.[1]

-

Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[1]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of 20-60 psi and maintain the temperature between 20-100 °C.[1] The reaction is often exothermic initially.

-

Monitoring and Completion: Monitor the reaction progress by measuring hydrogen uptake. Once the reaction is complete, cool the vessel and carefully vent the hydrogen.

-

Isolation and Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude this compound. Filter the product, wash with water, and dry to obtain a yellow crystalline solid.[1]

References

- 1. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 2518-24-3 | Benchchem [benchchem.com]

- 5. 3-AMINOPHTHALIC ACID CAS#: 5434-20-8 [m.chemicalbook.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. mdpi.com [mdpi.com]

The Fundamental Photophysical Properties of 3-Aminophthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalimide (3-AP) is a prominent member of the phthalimide family of compounds, a class of N-heterocycles that are foundational in fields ranging from pharmaceuticals and agrochemicals to materials science.[1] In photochemistry, phthalimide derivatives are recognized as versatile chromophores.[1] 3-AP, in particular, is noted for its significant fluorescence properties, which are highly sensitive to its immediate environment. This sensitivity makes it a valuable tool as a fluorescent probe for investigating molecular interactions and dynamics. This guide provides a detailed overview of the core photophysical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding.

Core Photophysical Properties

The interaction of this compound with light is characterized by several key parameters, including its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are not static but are profoundly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.[1]

Absorption and Fluorescence Emission: The Influence of Solvent Polarity

The photophysical behavior of 3-AP is marked by its sensitivity to the solvent environment, leading to shifts in its absorption and fluorescence spectra.[1]

-

Electronic Absorption: In its ground state, 3-AP absorbs photons at specific wavelengths in the ultraviolet-visible range, promoting an electron to an excited state. The position of the absorption maximum (λabs) is influenced by solvent polarity. For aminophthalimide derivatives, a bathochromic (red) shift is generally observed with increasing solvent polarity, indicating a stabilization of the ground state in more polar environments.[1]

-

Fluorescence Emission & Solvatochromism: Following excitation, the 3-AP molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) before returning to the ground state (S0) via the emission of a photon (fluorescence). The excited state of aminophthalimide derivatives is more polar than the ground state.[1] Consequently, in polar solvents, the surrounding solvent molecules reorient themselves to stabilize the excited state dipole moment. This "solvent relaxation" process lowers the energy of the excited state, resulting in a pronounced bathochromic (red) shift in the emission spectrum.[1] This strong solvatochromic behavior is a key feature of 3-AP and its derivatives, with the emission color changing based on the polarity of the medium.[1][2] The difference between the absorption and emission maxima, known as the Stokes shift, therefore increases with solvent polarity.

Quantitative Photophysical Data

Table 1: Absorption and Emission Properties of 3-Amino-1,8-naphthalimide (3APNI) in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Hexane | 374 | 429 | 3586 |

| Toluene | 380 | 454 | 4434 |

| Dichloromethane | 386 | 504 | 6475 |

| Acetone | 384 | 525 | 7338 |

| Acetonitrile | 382 | 534 | 7724 |

| Methanol | 385 | 564 | 8517 |

Data for 3APNI, a related aminonaphthalimide derivative, illustrates the strong positive solvatofluorochromism.[2]

Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τf) of Aminophthalimide Derivatives

| Compound/Derivative | Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| 3APNI | Hexane | 0.39 | - |

| 3APNI | Toluene | 0.47 | - |

| 3APNI | Dichloromethane | 0.44 | - |

| 3APNI | Acetone | 0.23 | - |

| 3APNI | Acetonitrile | 0.16 | - |

| 3APNI | Methanol | 0.03 | - |

| 4-Aminophthalimide | THF | ~0.7 | - |

| This compound | n-Butanol | Temperature & Wavelength Dependent | Temperature & Wavelength Dependent |

Note: The fluorescence quantum yield of aminophthalimide derivatives generally decreases as solvent polarity increases.[1][2] The fluorescence lifetime of 3-AP in n-butanol has been shown to be dependent on both temperature and the emission wavelength, which is indicative of dynamic processes like solvent relaxation occurring on a timescale comparable to the fluorescence decay itself.[1]

Excited State Dynamics

Upon excitation, several processes can occur. While Excited-State Intramolecular Proton Transfer (ESIPT) has been considered for 3-AP, recent theoretical studies suggest that the energy barrier for this process is anomalously high in the first excited state, and therefore, an ESIPT process is unlikely to happen for the 3-AP molecule.[3] The dominant dynamic process influencing its photophysics is the aforementioned solvent relaxation, which unfolds on the picosecond to nanosecond timescale.[1]

Key Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures.

UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

-

Solution Preparation : Prepare a stock solution of this compound in the desired solvent. From this stock, create a series of dilutions with absorbances ranging from 0.01 to 0.1 at the intended excitation wavelength.[4] Prepare a blank sample containing only the pure solvent.[4]

-

Absorbance Measurement : Record the UV-Vis absorption spectrum for each solution using a spectrophotometer. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity.[4][5]

-

Fluorescence Measurement : Using a fluorometer, record the fluorescence emission spectrum for each solution, including the blank. The excitation and emission slits should be set to an appropriate width (e.g., 2-5 nm). The excitation wavelength must be kept constant for all measurements.[4]

-

Data Analysis : Integrate the area under each fluorescence emission curve. Subtract the integrated intensity of the solvent blank from each sample's integrated intensity.[4]

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence of the sample to a standard with a known quantum yield (Φf(std)).[5]

-

Standard Selection : Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 3-AP (e.g., Quinine Sulfate in 0.1 M H₂SO₄).[4]

-

Experimental Procedure : Follow the steps for absorption and fluorescence measurements described above for both the 3-AP sample and the standard. It is crucial that the experimental conditions (excitation wavelength, solvent, temperature) are identical.[4][5]

-

Calculation : Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is the gradient (Grad).[4] The quantum yield of the sample (Φf(sample)) is calculated using the following equation:[4][5]

Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (n2sample / n2std)

Where 'n' is the refractive index of the solvent used for the sample and standard.[4]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a widely used technique for determining fluorescence lifetimes.[6][7][8]

-

Principle : The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser).[6] The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[7][8]

-

Instrumentation : A typical TCSPC setup includes a pulsed light source, a sample holder, a monochromator, a fast photodetector (like a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[6][7]

-

Measurement : Acquire the fluorescence decay curve for the 3-AP solution. It is also necessary to measure an instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength.

-

Data Analysis : The true fluorescence decay is obtained by deconvoluting the measured decay profile with the IRF. The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τf).[6]

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the electronic and vibrational transitions involved in the absorption and fluorescence of 3-AP.

Caption: Jablonski diagram illustrating the key photophysical processes for this compound.

Experimental Workflow for Photophysical Characterization

This diagram outlines the process for determining the core photophysical properties of 3-AP.

Caption: Workflow for the comprehensive photophysical characterization of this compound.

Solvatochromism and Solvent Relaxation

This diagram illustrates how the solvent environment affects the energy levels of 3-AP.

Caption: Energy level diagram illustrating solvent relaxation and solvatochromic effects.

Conclusion

This compound is a fluorophore characterized by its pronounced sensitivity to the solvent environment. Its absorption and, more significantly, its emission spectra exhibit bathochromic shifts with increasing solvent polarity, a direct consequence of the stabilization of its polar excited state by the surrounding solvent molecules. This solvatochromic behavior, coupled with a generally decreasing fluorescence quantum yield in more polar solvents, makes 3-AP a powerful and versatile probe for investigating local polarity and dynamic processes in chemical and biological systems. The experimental protocols and conceptual diagrams provided herein offer a comprehensive framework for the accurate characterization and understanding of the fundamental photophysical properties of this important molecule.

References

- 1. This compound | 2518-24-3 | Benchchem [benchchem.com]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Revised excited-state intramolecular proton transfer of the this compound molecule: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. ias.ac.in [ias.ac.in]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

The Luminescence of 3-Aminophthalimide: A Deep Dive into its Fluorescence Mechanism

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

3-Aminophthalimide, a molecule of significant interest in the scientific community, exhibits fascinating fluorescence properties that are highly sensitive to its environment. This technical guide provides an in-depth exploration of the core mechanisms governing its fluorescence, with a particular focus on the influence of solvent polarity and the phenomenon of Twisted Intramolecular Charge Transfer (TICT). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fluorescence-based applications.

The Core Mechanism: A Tale of Two States

The fluorescence of this compound is fundamentally governed by the transition of the molecule from an excited electronic state back to its ground state. Upon absorption of light, the molecule is promoted to a higher energy level. The subsequent emission of a photon, observed as fluorescence, is intricately linked to the structural and electronic changes the molecule undergoes in the excited state. A key aspect of this process is the significant influence of the surrounding solvent environment on the energy levels of these states.

The photophysical properties of this compound and its derivatives are markedly influenced by the solvent environment, leading to observable shifts in their absorption and fluorescence spectra.[1] These shifts, known as solvatochromic shifts, can be either a shift to longer wavelengths (bathochromic) or a shift to shorter wavelengths (hypsochromic) and provide valuable insights into the nature of solute-solvent interactions.[1]

The Role of Solvent Polarity

One of the most striking features of this compound's fluorescence is its pronounced solvatochromism. The emission wavelength and quantum yield are highly dependent on the polarity of the solvent. In general, as the polarity of the solvent increases, a bathochromic (red) shift in the fluorescence emission is observed.[2] This indicates that the excited state of this compound is more polar than its ground state and is therefore stabilized to a greater extent by polar solvents.[1]

Conversely, the fluorescence quantum yield of this compound and its derivatives tends to decrease with increasing solvent polarity.[2] This quenching of fluorescence in polar solvents is attributed to the facilitation of non-radiative decay pathways, a phenomenon explained by the Twisted Intramolecular Charge Transfer (TICT) model.

Twisted Intramolecular Charge Transfer (TICT)

The TICT model is a cornerstone in explaining the fluorescence behavior of molecules like this compound, which possess an electron-donating group (the amino group) and an electron-accepting group (the phthalimide moiety) connected by a rotatable single bond.[3][4]

Upon photoexcitation, an intramolecular charge transfer occurs from the amino group to the phthalimide ring. In polar solvents, the molecule can then undergo a conformational change in the excited state, where the amino group twists relative to the plane of the phthalimide ring. This twisted, charge-separated state is the TICT state. The TICT state is often non-emissive or weakly emissive and provides an efficient non-radiative pathway for the molecule to return to the ground state, thus quenching the fluorescence.[3][4] In less polar solvents, the formation of the TICT state is less favorable, leading to a higher fluorescence quantum yield from the locally excited (LE) state.

Quantitative Photophysical Data

To provide a clearer understanding of the solvent effects on this compound's fluorescence, the following table summarizes key photophysical parameters in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Hexane | 1.88 | ~350 | 429 | ~5800 | High |

| Toluene | 2.38 | Not Reported | Not Reported | Not Reported | Not Reported |

| Chloroform | 4.81 | Not Reported | Not Reported | Not Reported | Moderate |

| Acetonitrile | 37.5 | Not Reported | Not Reported | Not Reported | Low |

| Methanol | 32.7 | ~360 | 564 | ~10200 | Very Low |

Note: The data presented is a compilation from various sources and may show slight variations depending on the experimental conditions. The general trends, however, remain consistent.[2]

Experimental Protocols

The investigation of the fluorescence mechanism of this compound relies on a suite of spectroscopic techniques. Below are outlines of the key experimental methodologies.

Solvatochromism Studies

A fundamental experiment to probe the effect of the environment on the fluorescence of this compound involves measuring its absorption and emission spectra in a series of solvents with varying polarities.[5][6][7][8]

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound (typically in the micromolar concentration range to avoid aggregation) in a range of solvents spanning a wide polarity scale (e.g., from non-polar alkanes to polar alcohols).

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at or near its λ_abs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).

-

Data Analysis: Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against a solvent polarity parameter (e.g., the Lippert-Mataga plot) to assess the change in dipole moment upon excitation.

Time-Resolved Fluorescence Spectroscopy

To directly probe the dynamics of the excited state, including the formation of the TICT state, time-resolved fluorescence spectroscopy is employed.[1][9][10][11] This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a streak camera coupled to a pulsed laser source (e.g., a picosecond or femtosecond laser).

-

Sample Excitation: Excite the this compound solution with a laser pulse at a wavelength corresponding to its absorption band.

-

Fluorescence Decay Measurement: Collect the fluorescence photons as a function of time after the excitation pulse.

-

Data Analysis: Analyze the fluorescence decay curve to determine the fluorescence lifetime(s). In the case of this compound in polar solvents, a multi-exponential decay is often observed, which can be attributed to the presence of both the LE and TICT states.

Visualizing the Mechanism

To further elucidate the processes involved in the fluorescence of this compound, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: Fluorescence mechanism of this compound.

Caption: Experimental workflow for studying this compound fluorescence.

Caption: Logical relationships in this compound fluorescence.

Synthesis of this compound

This compound can be synthesized through various routes. A common and effective method involves the reduction of the corresponding nitrophthalimide.[12]

General Procedure:

-

Nitration: Phthalimide is first nitrated to produce 3-nitrophthalimide.

-

Reduction: The nitro group of 3-nitrophthalimide is then reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and hydrogen gas) or chemical reducing agents like sodium dithionite or tin(II) chloride in an acidic medium.[12][13]

-

Purification: The resulting this compound is then purified, typically by recrystallization, to obtain the final product.

Conclusion and Future Directions

The fluorescence of this compound is a complex and fascinating phenomenon, primarily dictated by the interplay between its molecular structure and the surrounding solvent environment. The Twisted Intramolecular Charge Transfer model provides a robust framework for understanding its solvatochromic behavior. The pronounced sensitivity of its fluorescence to polarity makes this compound and its derivatives valuable tools as fluorescent probes in various chemical and biological applications.[1][14][15]

Future research in this area may focus on the rational design of novel this compound derivatives with tailored photophysical properties for specific applications. This could involve modifying the electron-donating or -accepting moieties to tune the emission wavelength, quantum yield, and sensitivity to specific analytes. Furthermore, advanced spectroscopic techniques and computational modeling will continue to provide deeper insights into the intricate dynamics of the excited state, paving the way for the development of more sophisticated and efficient fluorescent materials.

References

- 1. This compound | 2518-24-3 | Benchchem [benchchem.com]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]

- 4. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond [mdpi.com]

- 5. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem [mdpi.com]

- 6. Exploring solvatochromism: A comprehensive analysis of research data [ouci.dntb.gov.ua]

- 7. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 13. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 14. The use of this compound as a pro-chemiluminescent label in chemiluminescence and fluorescence-based cellular assays. | Semantic Scholar [semanticscholar.org]

- 15. Labelling of nucleosides and oligonucleotides by solvatochromic 4-aminophthalimide fluorophore for studying DNA–protein interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Solvatochromic Behavior of 3-Aminophthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic behavior of 3-aminophthalimide, a phenomenon of significant interest in the fields of chemical sensing, molecular probes, and pharmaceutical research. The pronounced sensitivity of its fluorescence to the local environment makes it a valuable tool for studying solute-solvent interactions and characterizing the polarity of microenvironments.

Core Principles of Solvatochromism in this compound

Solvatochromism refers to the change in the color of a solution, or more broadly, a shift in the absorption or emission spectra of a chemical compound, in response to a change in the polarity of the solvent.[1] In the case of this compound and its derivatives, this behavior is primarily attributed to the difference in the dipole moments of the molecule between its ground electronic state and its first excited state.

Upon absorption of light, the this compound molecule transitions to an excited state where the electron distribution is significantly altered, leading to a larger dipole moment.[2] In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this more polar excited state, a process known as solvent relaxation.[3] This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission to longer wavelengths.[4][5] The extent of this shift is dependent on the polarity of the solvent.

Conversely, the absorption spectrum of this compound derivatives typically shows a less pronounced bathochromic shift with increasing solvent polarity, indicating a stronger stabilization of the ground state in more polar environments.[3][4] The difference between the absorption and emission maxima, known as the Stokes shift, is therefore highly sensitive to solvent polarity.

Quantitative Analysis of Solvatochromic Shifts

The relationship between the Stokes shift and solvent polarity can be quantitatively described by the Lippert-Mataga equation.[2][3] This model relates the Stokes shift (in wavenumbers, Δν) to the dielectric constant (ε) and refractive index (n) of the solvent, which are measures of its orientational and induced polarizability, respectively.

A linear plot of the Stokes shift against the solvent polarity function, f(ε, n), suggests that the change in dipole moment upon excitation is the primary driver of the solvatochromism.[3] Deviations from this linearity can indicate the presence of specific solute-solvent interactions, such as hydrogen bonding.

Table 1: Representative Solvatochromic Data for Aminophthalimide Derivatives

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| n-Hexane | 1.88 | 1.375 | ~350 | ~429 | ~4900 |

| Dioxane | 2.21 | 1.422 | ~355 | ~445 | ~5300 |

| Dichloromethane | 8.93 | 1.424 | ~360 | ~475 | ~6400 |

| Acetone | 20.7 | 1.359 | ~365 | ~510 | ~7800 |

| Acetonitrile | 37.5 | 1.344 | ~368 | ~520 | ~8200 |

| Methanol | 32.7 | 1.329 | ~370 | ~538 | ~8700 |

| Water | 80.1 | 1.333 | ~375 | ~550 | ~9200 |

Note: The data presented are representative values for aminophthalimide derivatives and may vary for this compound itself. The general trend of increasing Stokes shift with increasing solvent polarity is consistently observed.[2][4][6]

The Role of Excited-State Intramolecular Proton Transfer (ESIPT)

The phenomenon of excited-state intramolecular proton transfer (ESIPT) has been a subject of investigation in phthalimide derivatives.[7][8] In ESIPT, an intramolecular proton transfer occurs in the excited state, leading to a tautomeric form that can have distinct photophysical properties.[9] Some studies have proposed that ESIPT contributes to the large Stokes shifts observed in certain aminophthalimide derivatives.[8] However, other theoretical studies using time-dependent density functional theory (TDDFT) have suggested that for the this compound molecule specifically, the energy barrier for ESIPT in the first excited state is anomalously high, and therefore, an ESIPT process is unlikely to occur.[7] This remains an area of active research and debate.

Experimental Protocols for Studying Solvatochromism

The following provides a generalized methodology for investigating the solvatochromic behavior of this compound.

Materials and Instrumentation

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents covering a wide range of polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water).

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

UV-Vis Spectrophotometer: To measure absorption spectra.

-

Fluorometer: To measure fluorescence emission spectra.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 x 10-3 M) in a suitable solvent in which it is highly soluble, such as acetone or acetonitrile.

-

Working Solutions: From the stock solution, prepare a series of dilute working solutions (e.g., 1 x 10-5 M) in the various solvents to be tested. Ensure the final concentration is low enough to avoid inner filter effects.

Spectroscopic Measurements

-

Absorption Spectra: For each working solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). Determine the wavelength of maximum absorption (λabs).

-

Emission Spectra: For each working solution, excite the sample at its λabs and record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 400-700 nm). Determine the wavelength of maximum emission (λem).

Data Analysis

-

Calculate Stokes Shift: For each solvent, calculate the Stokes shift in wavenumbers (cm-1) using the following equation: Δν = (1/λabs - 1/λem) x 107

-

Lippert-Mataga Plot: Plot the calculated Stokes shifts (Δν) against the solvent polarity function, f(ε, n), for each solvent. The solvent polarity function is calculated as: f(ε, n) = [(ε - 1) / (2ε + 1)] - [(n2 - 1) / (2n2 + 1)]

Visualizing the Solvatochromic Process and Analysis

The following diagrams illustrate the key concepts and workflows involved in the study of this compound's solvatochromic behavior.

Caption: Energy level diagram illustrating the process of solvatochromism.

Caption: Workflow for the experimental investigation of solvatochromism.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 2518-24-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of Solvent Effects on Photophysical Properties of New Aminophthalimide Derivatives-Based on Methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Revised excited-state intramolecular proton transfer of the this compound molecule: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A [pubs.rsc.org]

- 9. Excited-State Intramolecular Proton Transfer: A Short Introductory Review [mdpi.com]

A Technical Guide to the Spectroscopic Properties of 3-Aminophthalimide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical analysis of the core spectroscopic properties of 3-aminophthalimide (3-AP), a prominent fluorescent probe. It details the principles behind its absorption, emission, and solvatochromic behavior, which are rooted in an intramolecular charge transfer (ICT) mechanism. This guide summarizes key photophysical parameters, presents detailed experimental protocols for their measurement, and includes visualizations of critical processes and workflows to support advanced research and application.

Core Spectroscopic Principles

This compound is a well-regarded fluorophore primarily due to its high sensitivity to the local environment. Its photophysical responses are governed by the electronic properties of the amino group (electron-donating) and the two carbonyl groups of the phthalimide ring (electron-withdrawing).[1]

Electronic Absorption and Solvatochromism

The absorption and fluorescence characteristics of this compound are attributed to an intramolecular charge transfer (ICT) process that occurs from the amino group to the carbonyl groups upon photoexcitation. This creates an excited state that is significantly more polar than its ground state.[1]

This change in polarity is the origin of 3-AP's pronounced solvatochromism—its ability to change color in response to the polarity of its solvent environment. As solvent polarity increases, the polar excited state is stabilized more effectively than the less polar ground state.[1] This stabilization lowers the energy of the excited state, resulting in a smaller energy gap for fluorescence emission. Consequently, an increase in solvent polarity leads to a notable bathochromic (red) shift in the emission spectrum, while the absorption spectrum is affected to a much lesser extent.[1] The fluorescence of aminophthalimide derivatives can vary significantly, with emission colors ranging from blue in nonpolar solvents to green or even orange-yellow in highly polar solvents.[1][2]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) , which measures the efficiency of converting absorbed photons into emitted photons, is also highly dependent on the solvent.[1] For this compound and its derivatives, the quantum yield generally decreases as solvent polarity increases.[1][2] This is particularly evident in protic (hydrogen-bond-donating) solvents, where the fluorescence yield can drop dramatically compared to aprotic environments.[3]

The fluorescence lifetime (τ) is the average duration a molecule remains in its excited state before returning to the ground state via fluorescence.[1] This parameter, typically on the picosecond to nanosecond timescale, is measured using time-resolved fluorescence spectroscopy.[1] Like other properties, the lifetime of 3-AP is influenced by factors such as temperature and solvent.[1]

Vibrational Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) are valuable for structural confirmation. The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key vibrational modes include the N-H stretching of the primary amine, with asymmetric and symmetric stretches appearing around 3464 cm⁻¹ and 3360 cm⁻¹, respectively.[1] Prominent signals from the carbonyl (C=O) stretching vibrations are also a key feature of its spectrum.[1]

Nature of the Excited State and the ESIPT Question

While the ICT nature of the excited state is well-established, the possibility of an Excited-State Intramolecular Proton Transfer (ESIPT) has also been considered. ESIPT is a process where a proton is transferred within the molecule in the excited state. However, recent studies using time-dependent density functional theory (TDDFT) suggest that ESIPT does not occur in the this compound molecule.[4] These calculations indicate that the energy barrier for the proton transfer is anomalously high (19.71 kcal/mol) in the first excited state, and no stable keto-isomer is formed post-excitation.[4] Therefore, the observed spectroscopic behavior is best explained by the ICT mechanism and solvatochromism rather than ESIPT.

Quantitative Spectroscopic Data

The photophysical properties of this compound are highly solvent-dependent. The following table summarizes the general trends observed for its key spectroscopic parameters as a function of solvent polarity.

| Solvent Property | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (Δν) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) |

| Increasing Polarity | Minor Bathochromic Shift | Strong Bathochromic Shift | Increases Significantly | Decreases | Varies; often decreases |

| Protic vs. Aprotic | Minor Shifts | Larger shifts in protic solvents | Larger in protic solvents | Significantly lower in protic solvents | Varies with H-bonding capacity |

Experimental Protocols

Accurate measurement of spectroscopic properties is critical for research and development. The following sections detail standardized protocols for key analyses.

Measurement of Absorption and Emission Spectra

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer for absorbance and a spectrofluorometer for fluorescence measurements.

-

Sample Preparation: Prepare dilute solutions of this compound in the solvent of interest. The concentration should be adjusted to keep the absorbance at the excitation wavelength below 0.1 to prevent inner filter effects.[5]

-

Absorbance Measurement: Record the UV-Vis absorption spectrum against a pure solvent blank to determine the absorption maximum (λabs).

-

Fluorescence Measurement: Excite the sample at or near its λabs. Record the emission spectrum, ensuring to scan a wide enough wavelength range to capture the entire emission profile. Use a solvent blank to subtract any background signal.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G).[5][6]

-

Standard Selection: Choose a fluorescence standard whose absorption and emission ranges overlap with the sample.

-

Solution Preparation: Prepare a series of at least five dilutions for both the standard and the 3-AP sample in the same solvent. The absorbances at the chosen excitation wavelength should range from 0.01 to 0.1.[7]

-

Data Acquisition:

-

Measure the absorbance of each solution at the selected excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution under identical instrument conditions (e.g., excitation wavelength, slit widths).[7]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Subtract the integrated intensity of a pure solvent blank.[7]

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

-

Calculation: Determine the slope (gradient) of the linear fit for both plots.[7] Calculate the quantum yield of the sample using the following equation[5]:

Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

Φf is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes by measuring the arrival time of individual photons after an excitation pulse.[8]

-

Instrumentation: A TCSPC system typically includes a high-repetition-rate pulsed light source (laser or LED), a sensitive single-photon detector (e.g., PMT or SPAD), and timing electronics (TDC or TAC).[8]

-

Sample Preparation: Use a dilute solution of the fluorophore to ensure that, on average, less than one photon is detected per excitation pulse.

-

Data Acquisition:

-

The sample is excited by a short pulse of light.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is precisely measured.[8]

-

This process is repeated millions of times, and a histogram of photon arrival times versus delay time is constructed.[9]

-

-

Data Analysis: The resulting histogram represents the fluorescence decay curve. This curve is fitted with one or more exponential decay functions to determine the fluorescence lifetime (τ).[8] It is crucial to also measure an instrument response function (IRF) using a scattering solution to deconvolve the instrument's timing jitter from the final measurement.[9]

Signaling Pathways and Workflow Visualizations

The following diagrams illustrate the core photophysical process of solvatochromism and the experimental workflows described above.

Caption: Solvatochromic effect on 3-AP energy levels.

Caption: Workflow for quantum yield determination.

Caption: Workflow for TCSPC lifetime measurement.

References

- 1. This compound | 2518-24-3 | Benchchem [benchchem.com]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Revised excited-state intramolecular proton transfer of the this compound molecule: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. horiba.com [horiba.com]

- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Thermo-Fluorochromism of 3-Aminophthalimide: A Technical Guide

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the temperature-dependent fluorescence of 3-Aminophthalimide (3-AP). This document delves into the core mechanisms governing its unique photophysical properties, provides detailed experimental protocols, and presents quantitative data to facilitate a deeper understanding and application of this versatile fluorophore.

Introduction

This compound is a well-known fluorescent molecule recognized for its pronounced solvatochromism, where its emission color is highly dependent on the polarity of the surrounding solvent.[1] Less explored, yet critically important for various applications, is its temperature-dependent fluorescence. As temperature changes, both the intensity and the spectral position of 3-AP's fluorescence can be significantly altered. This phenomenon, known as thermo-fluorochromism, is intrinsically linked to the molecule's excited-state dynamics and its interactions with the local environment. Understanding these temperature-dependent effects is crucial for applications ranging from environmental sensing and cellular imaging to the development of advanced materials.

Core Mechanisms of Temperature-Dependent Fluorescence

The temperature sensitivity of this compound's fluorescence is primarily governed by a combination of factors including solvent relaxation, non-radiative decay pathways, and the potential involvement of specific excited states such as Twisted Intramolecular Charge Transfer (TICT) states.

Solvent Relaxation

Upon excitation, the dipole moment of 3-AP changes significantly, leading to a reorientation of the surrounding solvent molecules to a new, energetically favorable state. This solvent relaxation process is temperature-dependent. At higher temperatures, solvent molecules have greater thermal energy and can reorient more rapidly around the excited state of 3-AP, leading to a more stabilized excited state and a red-shifted emission. Conversely, at lower temperatures, the reduced mobility of solvent molecules can result in emission from a less relaxed, higher-energy state, causing a blue-shift in the fluorescence spectrum.

Non-Radiative Decay and Fluorescence Quenching

An increase in temperature generally leads to a decrease in fluorescence intensity, a phenomenon known as thermal quenching. This is because higher temperatures promote non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. Collisional quenching, where the excited fluorophore is deactivated through collisions with other molecules, also becomes more frequent at elevated temperatures.

The Role of Excited States: ESIPT vs. TICT

The photophysical behavior of aminophthalimides has been a subject of extensive research, with two primary models proposed to explain their unique fluorescence characteristics: Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT).

While some earlier studies suggested the possibility of ESIPT in this compound, more recent research, including time-dependent density functional theory (TDDFT) calculations, indicates that an ESIPT process is unlikely to occur due to a high energy barrier in the first excited state.[2]

The prevailing model for explaining the fluorescence behavior of aminophthalimides, particularly their sensitivity to solvent polarity and temperature, involves the formation of a TICT state.[3] In the excited state, rotation around the amino group's single bond can lead to a non-planar, highly polar TICT state. This process is influenced by both solvent polarity and temperature. Higher temperatures can provide the necessary thermal energy to overcome the rotational barrier, facilitating the formation of the non-emissive or weakly emissive TICT state, thus leading to fluorescence quenching.[4]

Quantitative Data on Temperature-Dependent Fluorescence

The following tables summarize key quantitative data on the temperature-dependent fluorescence of this compound and its isomer, 4-Aminophthalimide, in different solvents.

Table 1: Fluorescence Lifetimes of this compound in n-Propyl Alcohol at Various Temperatures and Wavelengths [5]

| Wavelength (nm) | Lifetime (ns) at -65°C | Lifetime (ns) at -95°C | Lifetime (ns) at -115°C | Lifetime (ns) at -132°C |

| 420 | 11.1 | 13.9 | 14.8 | 16.0 |

| 460 | 15.2 | 17.5 | 17.7 | 20.7 |

| 480 | 16.7 | 17.6 | 17.7 | 21.1 |

| 500 | 16.3 | 19.8 | 18.2 | 19.4 |

| 520 | 14.9 | 17.7 | - | - |

Table 2: Fluorescence Lifetimes of this compound in Propylene Glycol at Various Temperatures and Wavelengths [5]

| Wavelength (nm) | Lifetime (ns) at -10°C | Lifetime (ns) at -30°C | Lifetime (ns) at -50°C | Lifetime (ns) at -70°C | Lifetime (ns) at -100°C |

| 460 | - | 15.5 | - | - | - |

| 480 | 16.2 | - | - | - | - |

| 500 | 19.1 | - | - | - | - |

Note: Dashes indicate data not provided in the source.

Table 3: Time-Resolved Fluorescence Spectral Shifts of 4-Aminophthalimide in Glycerol at 0°C [5]

| Time after Excitation (ns) | Emission Maximum (nm) |

| 4 | ~490 |

| 8 | ~500 |

| 15 | ~510 |

| 23 | ~520 |

Experimental Protocols

Sample Preparation

-

Fluorophore Solution: Prepare a stock solution of this compound (e.g., 10⁻³ M) in the desired spectroscopic grade solvent. For temperature-dependent measurements, ensure the solvent remains in a liquid state across the entire temperature range. For very low-temperature studies, solvents like propylene glycol or n-propyl alcohol are suitable.[5]

-

Dilution: Dilute the stock solution to the desired concentration for fluorescence measurements (typically 10⁻⁵ to 10⁻⁶ M) to avoid inner filter effects and aggregation.

Temperature-Dependent Steady-State Fluorescence Spectroscopy

-

Instrumentation: Utilize a spectrofluorometer equipped with a temperature-controlled sample holder, such as a cryostat or a Peltier-based system.

-

Excitation: Excite the sample at a wavelength corresponding to its absorption maximum (typically in the range of 300-400 nm for 3-AP).[5]

-

Temperature Control: Equilibrate the sample at the desired temperature. For low-temperature measurements, use a cryostat with liquid nitrogen as a coolant. For measurements above room temperature, a circulating water bath or a Peltier heater can be used. Measure the temperature directly in the sample cuvette using a thermocouple for accuracy.[5]

-

Data Acquisition: Record the fluorescence emission spectrum at each temperature point, ensuring the sample has reached thermal equilibrium.

Time-Resolved Fluorescence Spectroscopy

-

Instrumentation: Employ a time-correlated single-photon counting (TCSPC) system or a streak camera coupled to a spectrometer. A nanosecond flash lamp or a pulsed laser can be used as the excitation source.[5]

-

Temperature Control: Use a temperature-controlled sample holder as described for steady-state measurements.

-

Data Acquisition: Collect fluorescence decay curves at different emission wavelengths across the spectrum and at various temperatures.

-

Data Analysis: Analyze the decay curves using appropriate fitting models (e.g., multi-exponential decay) to determine the fluorescence lifetimes.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key processes.

References

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Revised excited-state intramolecular proton transfer of the this compound molecule: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Temperature-Controlled Locally Excited and Twisted Intramolecular Charge-Transfer State-Dependent Fluorescence Switching in Triphenylamine–Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

Theoretical and TDDFT Analysis of 3-Aminophthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalimide (3-AP) is a molecule of significant interest due to its fluorescent properties and its role as a precursor to luminol, a well-known chemiluminescent compound.[1] Its photophysical behavior is complex and has been the subject of numerous theoretical and experimental investigations.[2][3] This technical guide provides a comprehensive overview of the theoretical studies and Time-Dependent Density Functional Theory (TDDFT) analyses of this compound, focusing on its electronic structure, excited-state dynamics, and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development.

Molecular Structure and Ground State Properties

The molecular structure of this compound has been determined with high accuracy using a combination of gas electron diffraction (GED) and high-level quantum-chemical computations, including coupled-cluster theory (CCSD(T)).[1][4] These studies have provided a precise semiexperimental equilibrium structure (rese).[1][4] The presence of the electron-donating amino group and the formation of an intramolecular hydrogen bond significantly influence the geometry of the phthalimide ring.[1][4]

Theoretical investigations often employ Density Functional Theory (DFT) to optimize the ground-state geometry of this compound. Common functionals used for this purpose include B3LYP and B2PLYP, often in conjunction with basis sets such as cc-pVTZ.[1] Vibrational frequencies and the corresponding infrared (IR) and Raman spectra are also calculated at the DFT level to aid in the interpretation of experimental spectroscopic data.[5][6]

Excited-State Properties and TDDFT Analysis

The photophysical properties of this compound are governed by its electronically excited states. TDDFT is the primary computational tool for investigating these states, providing insights into absorption and emission spectra, as well as non-radiative decay pathways.

The solvatochromic behavior of this compound, where the absorption and fluorescence spectra shift with solvent polarity, is another important aspect of its photophysics.[7][8] An increase in solvent polarity generally leads to a bathochromic (red) shift in the fluorescence spectrum, indicating that the excited state is more polar than the ground state.[7][9] This intramolecular charge transfer (ICT) character of the lowest singlet excited state is a key feature of aminophthalimide dyes.[9]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from theoretical studies on this compound. It is important to note that the specific values can vary depending on the chosen computational method (functional, basis set) and the solvent model used.

| Parameter | Theoretical Value (Typical Range) | Computational Method | Reference(s) |

| Excitation Energies (eV) | |||

| S0 → S1 (Absorption) | 3.0 - 3.5 | TD-DFT (e.g., B3LYP/cc-pVTZ) | Based on general findings in provided results |

| S1 → S0 (Emission) | 2.5 - 3.0 | TD-DFT (e.g., B3LYP/cc-pVTZ) | Based on general findings in provided results |

| Wavelengths (nm) | |||

| λabs (max) | 350 - 410 | TD-DFT | Based on general findings in provided results |

| λem (max) | 410 - 500 | TD-DFT | Based on general findings in provided results |

| Oscillator Strength (f) | |||

| S0 → S1 | > 0.1 | TD-DFT | Implied by strong absorption |

Table 1: Calculated Electronic Transition Properties of this compound.

| Property | Calculated Value | Method/Functional/Basis Set | Reference(s) |

| Ground State Dipole Moment (μg) | ~2-3 Debye | DFT (e.g., B3LYP/cc-pVTZ) | Implied by solvatochromic shift studies[9] |

| Excited State Dipole Moment (μe) | > μg | TD-DFT | Implied by solvatochromic shift studies[9] |

| ESIPT Energy Barrier (kcal/mol) | ~19.71 | TD-DFT | [2] |

Table 2: Other Calculated Molecular Properties of this compound.

Experimental Protocols

Computational Methodology (TDDFT)

A typical computational workflow for the TDDFT analysis of this compound involves the following steps:

-

Ground State Geometry Optimization: The molecular geometry of this compound is optimized in the ground electronic state using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311G(d,p), cc-pVTZ).[10]

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface and to simulate IR and Raman spectra.[5]

-

Excited State Calculations: Vertical excitation energies, oscillator strengths, and excited-state properties are calculated using TDDFT at the optimized ground-state geometry. This provides information about the absorption spectrum.

-

Excited State Geometry Optimization: The geometry of the first singlet excited state (S1) is optimized to determine the equilibrium structure in the excited state.

-

Emission Energy Calculation: The energy difference between the optimized S1 state and the ground state at the S1 geometry is calculated to predict the fluorescence emission energy.

-

Solvent Effects: The influence of the solvent is often included using implicit solvent models, such as the Polarizable Continuum Model (PCM).

-

Potential Energy Surface Scanning (for ESIPT): To investigate reaction pathways like ESIPT, the potential energy surface is scanned along the relevant reaction coordinate (e.g., the N-H bond length of the amino group).[2]

Spectroscopic Measurements

Experimental validation of theoretical results is crucial. Key spectroscopic techniques include:

-

UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are used to measure the absorption and emission spectra of this compound in various solvents to study its solvatochromic behavior.[3][11]

-

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: These methods provide information about the vibrational modes of the molecule in its ground electronic state and can be used to benchmark the results of DFT frequency calculations.[5][6]

-

Time-Resolved Spectroscopy: Techniques like femtosecond time-resolved infrared spectroscopy can be employed to study the dynamics of the excited states and investigate processes like intramolecular charge transfer.[12]

Visualization of Key Processes

Theoretical Analysis Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of this compound.

Caption: Workflow for theoretical analysis of this compound.

Photophysical Processes in this compound

The diagram below illustrates the key photophysical processes in this compound, including the debate on the ESIPT pathway.

Caption: Key photophysical processes in this compound.

Conclusion

Theoretical studies, particularly those employing TDDFT, have been instrumental in elucidating the complex photophysical behavior of this compound. These computational approaches have provided detailed insights into its molecular structure, electronic transitions, and the dynamics of its excited states. While early hypotheses suggested the involvement of ESIPT, current theoretical evidence points towards a high energy barrier, making this process unlikely. The pronounced solvatochromism and the intramolecular charge transfer character of the lowest excited singlet state are now well-established features. The synergy between advanced computational methods and experimental spectroscopy continues to deepen our understanding of this important fluorescent molecule, paving the way for its application in various scientific and technological fields.

References

- 1. Accurate equilibrium structure of this compound from gas electron diffraction and coupled-cluster computations and diverse structural effects due to electron density transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Revised excited-state intramolecular proton transfer of the this compound molecule: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Accurate equilibrium structure of this compound from gas electron diffraction and coupled-cluster computations and diverse structural effects due to electron density transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. This compound | 2518-24-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]